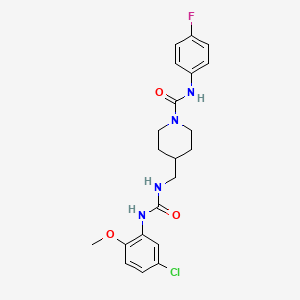

4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Description

4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a ureido-methyl group linked to a 5-chloro-2-methoxyphenyl moiety and a 4-fluorophenyl carboxamide. This structure combines aromatic chloro, methoxy, and fluoro substituents, which are common in medicinal chemistry for modulating pharmacokinetic properties and target binding.

Properties

IUPAC Name |

4-[[(5-chloro-2-methoxyphenyl)carbamoylamino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClFN4O3/c1-30-19-7-2-15(22)12-18(19)26-20(28)24-13-14-8-10-27(11-9-14)21(29)25-17-5-3-16(23)4-6-17/h2-7,12,14H,8-11,13H2,1H3,(H,25,29)(H2,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDOYPVZKPKHMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H22ClF N4O2

- Molecular Weight : 368.85 g/mol

This compound features a piperidine ring, which is known for its versatility in medicinal chemistry, allowing for various modifications that can enhance biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that piperidine derivatives can influence various enzymes and receptors, which may lead to diverse pharmacological effects.

Target Interaction

Using in silico methods, studies have predicted that this compound interacts with multiple protein targets involved in various signaling pathways. For instance, it may affect:

- Enzymes : Modulating enzyme activity related to metabolic processes.

- Receptors : Acting as an agonist or antagonist at specific receptors, potentially influencing neurotransmission or hormonal regulation.

Pharmacological Effects

The pharmacological profile of this compound suggests several potential therapeutic applications:

Anticancer Activity

Recent studies have highlighted the potential of similar piperidine derivatives in cancer treatment. The ability to inhibit tumor growth and induce apoptosis in cancer cells has been observed in preclinical models. For instance, compounds with structural similarities have shown effectiveness against various cancer cell lines, suggesting that this compound may also possess anticancer properties.

Antiviral Activity

Research on piperazine analogs indicates that compounds with similar structures can exhibit antiviral activity. The potential for this compound to act against viral infections, particularly influenza, has been noted in patent literature, suggesting it could be developed as a broad-spectrum antiviral agent .

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, providing insights into their efficacy and safety profiles:

- In Vivo Studies : Animal models have demonstrated the pharmacokinetics of similar compounds, revealing favorable absorption and distribution characteristics. These studies often assess toxicity and therapeutic windows.

- Structure-Activity Relationship (SAR) : Research has focused on modifying the chemical structure to enhance potency and reduce side effects. For example, substituting different functional groups has been shown to significantly alter biological activity .

- Computer-Aided Drug Design : Recent advancements in computational methods have facilitated the prediction of biological activity spectra for new derivatives. Tools like SwissTargetPrediction and PASS have been employed to forecast the pharmacological properties of this compound .

Data Tables

The following table summarizes relevant research findings related to the biological activity of piperidine derivatives:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several piperidine- and ureido-containing derivatives. Below is a detailed comparison based on substituent variations, molecular properties, and inferred pharmacological relevance:

Table 1: Structural and Molecular Comparison

*Inferred based on structural analogs; exact data unavailable in evidence.

Key Observations:

Substituent Effects on Lipophilicity: The 5-chloro-2-methoxyphenyl group in the target compound introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which may balance solubility and membrane permeability compared to the purely lipophilic 4-chlorobenzyl group in .

Core Structure Variations :

- The pyridine core in Bayer’s compound replaces the piperidine ring, suggesting divergent target selectivity (e.g., kinase vs. GPCR targets).

Pharmacological Implications :

- The trifluoromethyl group in enhances metabolic stability and binding affinity for hydrophobic enzyme pockets, a feature absent in the piperidine-based analogs.

- The 4-fluorophenyl group, common across all compounds, may contribute to π-π stacking interactions with aromatic residues in target proteins.

Research Findings and Inferences

- Structural Flexibility : The piperidine core in allows for diverse substitution patterns, enabling optimization of steric and electronic properties for target engagement.

- Thermodynamic Stability : Ureido groups in may stabilize binding via hydrogen bonding, whereas the pyridine core in offers rigidity for precise molecular recognition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.